molecular formula C12H17N5O2S B12131853 2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide

2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide

Cat. No.: B12131853
M. Wt: 295.36 g/mol
InChI Key: ZLHQOQNCYZZGST-UHFFFAOYSA-N
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Description

2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide is a complex organic compound featuring a triazole ring, a furan ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting furan-2-carboxylic acid hydrazide with thiosemicarbazide under reflux conditions in ethanol, followed by cyclization with potassium hydroxide.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a suitable sulfanylating agent, such as carbon disulfide, under basic conditions to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-triazole intermediate with diethylamine and acetic anhydride to form the N,N-diethyl-acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole or furan rings.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting pharmacological properties such as antimicrobial, antifungal, or anticancer activities. Studies on its biological activity can lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its triazole and furan rings are known to interact with biological targets, making it a promising scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol: Similar structure but lacks the N,N-diethyl-acetamide moiety.

    5-Furan-2-yl-4H-[1,2,4]triazole-3-thiol: Similar structure but lacks the amino group on the triazole ring.

    1,2,4-Triazole derivatives: A broad class of compounds with varying substituents on the triazole ring.

Uniqueness

The uniqueness of 2-(4-Amino-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N,N-diethyl-acetamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan and triazole rings, along with the sulfanyl and acetamide groups, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C12H17N5O2S

Molecular Weight

295.36 g/mol

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide

InChI

InChI=1S/C12H17N5O2S/c1-3-16(4-2)10(18)8-20-12-15-14-11(17(12)13)9-6-5-7-19-9/h5-7H,3-4,8,13H2,1-2H3

InChI Key

ZLHQOQNCYZZGST-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(N1N)C2=CC=CO2

Origin of Product

United States

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